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molecular formula C9H7Cl3O3 B8627237 2,2,2-Trichloroethyl 2-hydroxybenzoate CAS No. 56529-85-2

2,2,2-Trichloroethyl 2-hydroxybenzoate

Cat. No. B8627237
M. Wt: 269.5 g/mol
InChI Key: UELQWFGZUCGZPU-UHFFFAOYSA-N
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Patent
US05603959

Procedure details

--A mixture of salicylic acid (90 g), 2,2,2-trichloroethanoI (270 g) and concentrated sulphuric acid (50 g) was stirred and heated at 100° C. for 4 hours. The mixture was diluted with chloroform (800 ml) and extracted with water (2×500 ml). After further extraction with saturated aqueous sodium bicarbonate solution (1000 ml), the organic layer was washed with water (2×500 ml) and dried (Mg SO4). The chloroform and excess trichloroethanol was removed in vacuo (65° C./20 mmHg) and the product was distilled (110°-112° C./0.5 mmHg) to give 2,2,2-trichloroethyl salicylate (104 g, 59% ) as a clear liquid which solidified on cooling.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Cl:11][C:12]([Cl:16])([Cl:15])[CH2:13]O.S(=O)(=O)(O)O>C(Cl)(Cl)Cl>[C:1]([O:10][CH2:13][C:12]([Cl:16])([Cl:15])[Cl:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4]

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
270 g
Type
reactant
Smiles
ClC(CO)(Cl)Cl
Name
Quantity
50 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with water (2×500 ml)
EXTRACTION
Type
EXTRACTION
Details
After further extraction with saturated aqueous sodium bicarbonate solution (1000 ml)
WASH
Type
WASH
Details
the organic layer was washed with water (2×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Mg SO4)
CUSTOM
Type
CUSTOM
Details
The chloroform and excess trichloroethanol was removed in vacuo (65° C./20 mmHg)
DISTILLATION
Type
DISTILLATION
Details
the product was distilled (110°-112° C./0.5 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(O)=CC=CC1)(=O)OCC(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 104 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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